2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[44]nonane is a unique organogermanium compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with appropriate diols under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield organogermanium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include germanium dioxide derivatives, organogermanium hydrides, and substituted organogermanium compounds, which have various applications in materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6,9-Tetraoxa-5-germaspiro[4.4]nonane: Similar structure but lacks the dimethyl groups.
2,7-Dimethyl-1,4,6,9-tetraoxa-5-phosphoniaspiro[4.4]nonane: Contains a phosphorus atom instead of germanium.
6,9-Dimethyl-1-oxa-4-thiaspiro[4.4]nonane: Contains sulfur and oxygen atoms in the spirocyclic structure.
Uniqueness
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis, where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
823180-72-9 |
---|---|
Molekularformel |
C6H12GeO4 |
Molekulargewicht |
220.79 g/mol |
IUPAC-Name |
3,8-dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C6H12GeO4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFZPKDNUGOLKGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO[Ge]2(O1)OCC(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.